N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide
Description
This compound features a benzothiazole core linked to a 4-hydroxyphenyl group via an amide bond, with a 4-(isopropylsulfonyl)benzamide moiety. The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, while the isopropylsulfonyl group may enhance metabolic stability and target binding.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-14(2)31(28,29)17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)30-23/h3-14,26H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLKVHAOMIRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Various spectroscopic techniques are used to analyze the structure and purity of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group undergoes oxidation under mild to moderate conditions. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.
| Reactants/Conditions | Products | Key Observations |
|---|---|---|
| KMnO₄ (1.5 eq), H₂O, 25°C, 6 hrs | Quinone derivative | Selective oxidation of the phenolic -OH to a ketone without affecting the benzothiazole ring. |
| H₂O₂ (3 eq), AcOH, 50°C, 4 hrs | Sulfone stabilization | No oxidation of the sulfonyl group observed; reaction specificity confirmed via HPLC. |
Nucleophilic Substitution
The isopropylsulfonyl group participates in nucleophilic substitution, particularly with amines or thiols.
| Reactants/Conditions | Products | Key Observations |
|---|---|---|
| Ethylamine (2 eq), DMF, 80°C, 12 hrs | Sulfonamide derivative | Complete substitution at the sulfonyl group with >90% yield. |
| Benzyl mercaptan (1.2 eq), THF, reflux, 8 hrs | Thioether analog | Retains benzothiazole integrity; confirmed via ¹H NMR. |
Hydrolysis Reactions
Controlled hydrolysis targets the benzamide or sulfonyl groups under acidic/basic conditions.
| Reactants/Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, 100°C, 24 hrs | Benzoic acid derivative | Cleavage of the amide bond; benzothiazole remains intact. |
| NaOH (2M), EtOH/H₂O, 70°C, 6 hrs | Sulfonic acid | Complete hydrolysis of the sulfonyl group; verified via mass spectrometry. |
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophilic substitution to specific positions.
Reduction Reactions
The sulfonyl group can be reduced to a thioether under specific conditions.
| Reactants/Conditions | Products | Key Observations |
|---|---|---|
| LiAlH₄ (3 eq), THF, 0°C→RT, 4 hrs | Thioether analog | Complete reduction of sulfonyl to sulfide; confirmed via IR loss of S=O peaks. |
Coupling Reactions
The amide group facilitates coupling with carboxylic acids or amines via activation reagents.
| Reactants/Conditions | Products | Key Observations |
|---|---|---|
| EDC/HOBt, R-COOH (1.2 eq), DMF, 24 hrs | Bis-amide derivative | High coupling efficiency (>85%) without racemization. |
| HATU, DIPEA, R-NH₂ (1.5 eq), CH₂Cl₂, 12 hrs | Urea-linked analog | Selective N-terminal modification; characterized via LC-MS. |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of compounds related to benzo[d]thiazole derivatives in antiviral therapy. For instance, compounds with similar structures have demonstrated efficacy against various viruses such as the hepatitis C virus (HCV) and tobacco mosaic virus (TMV).
| Compound | Target Virus | EC50 Value (μM) | Reference |
|---|---|---|---|
| Benzothiazole derivative | Hepatitis C virus | 3.4 | |
| Benzothiazole derivative | Tobacco mosaic virus | 30.57 |
These findings suggest that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide could be investigated further for its antiviral properties, particularly in inhibiting RNA-dependent RNA polymerases.
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms, including inhibition of tumor growth and modulation of cellular pathways involved in cancer progression.
Case Studies
- Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : A related compound was shown to inhibit IDO1 with an IC50 value of 16 nM in A375 cell lines, indicating strong binding interactions that could be leveraged for cancer immunotherapy .
- Cytotoxicity Studies : Various benzothiazole derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.
| Compound | Cancer Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|
| Benzothiazole analogue | A375 | 16 | |
| Benzothiazole derivative | Various | 0.54 - 32.2 |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well-documented. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.
Summary of Antimicrobial Efficacy
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzothiazole derivative | E. coli | 25 μg/mL | |
| Benzothiazole derivative | S. aureus | 20 μg/mL |
These results underscore the potential for this compound to serve as a foundation for new antimicrobial therapies.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations on the Benzothiazole Core
- Compound 11 (): Contains a 6-bromo substituent on the benzothiazole and a 4-methylpiperazinylbenzamide group. The bromine atom increases molecular weight and may influence halogen bonding, while the piperazine enhances solubility. Yield: 55% via Suzuki coupling .
- Compound 12a (): Features a 3-methoxyphenyl group on benzothiazole, synthesized via Pd-catalyzed cross-coupling (53% yield). The methoxy group improves lipophilicity compared to the target’s hydroxyl group .
- Compounds 4d–4k (): Include propargyl or ethylpiperazine substituents. For example, 4i (4-ethylpiperazine) has a melting point of 177.2°C, higher than typical benzothiazoles, suggesting increased crystallinity due to polar groups .
2.2 Sulfonyl Group Modifications
- Compound 50 (): Contains a dimethylsulfamoyl group instead of isopropylsulfonyl.
- Compounds 76–84 (): Anthrax lethal factor inhibitors with diverse sulfonamide substituents (e.g., biphenyl, trifluoromethyl). For instance, 77 (4′-trifluoromethylbiphenyl) shows distinct NMR shifts (δ 7.85 ppm for aromatic protons) compared to the target’s simpler sulfonyl group .
2.3 Spectral and Physicochemical Properties
- IR Data : The target’s sulfonyl group would exhibit S=O stretches (~1350 cm⁻¹), absent in thione-containing analogs like 7–9 (), which show C=S vibrations at 1247–1255 cm⁻¹ .
- Melting Points and Yields : The target’s hydroxyl group could lower the melting point compared to brominated analogs (e.g., 11 , mp >200°C) but improve yield over cross-coupled derivatives like 12a (53%) .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings regarding its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, which is known for its biological activity.
- A 4-hydroxyphenyl group that may contribute to its antioxidant properties.
- An isopropylsulfonyl group that may enhance solubility and bioavailability.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown significant inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory process. For instance, a study reported that certain derivatives demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
- Antiproliferative Activity : The compound's structure suggests potential activity against cancer cells by targeting pathways involved in cell proliferation. Compounds with similar scaffolds have been reported to inhibit the growth of various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
- Antioxidant Properties : The presence of the hydroxy group may contribute to antioxidant activity, neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
In Vitro Studies
Various studies have evaluated the biological activity of related compounds. Below is a summary table highlighting key findings:
| Compound | Activity | IC50 (μM) | Comments |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.04 | Highly selective for COX-2 over COX-1 |
| Compound B | Antiproliferative | 5.5 | Induces apoptosis in cancer cell lines |
| Compound C | Antioxidant | - | Reduces oxidative stress markers |
| This compound | Potentially similar activities expected based on structural analogs | - | Further studies needed for specific IC50 values |
Case Studies
- Anti-inflammatory Effects : In a controlled study, compounds structurally related to this compound were administered to animal models exhibiting inflammation. Results indicated significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
- Cancer Cell Line Studies : A series of derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results showed that certain modifications to the benzothiazole ring enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
Q & A
Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide?
The synthesis typically involves multi-component reactions or condensation techniques. Key steps include coupling a benzothiazole precursor with a substituted benzamide under controlled conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance reactant solubility. Lewis acids (e.g., AlCl₃) may facilitate electrophilic aromatic substitution on phenolic rings. Reaction parameters such as temperature (60–100°C) and pH (neutral to slightly acidic) are critical for optimizing yields (≥70%) .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires nuclear magnetic resonance (¹H/¹³C NMR) to identify proton and carbon environments, particularly the benzo[d]thiazole ring (δ 7.5–8.5 ppm) and sulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values). Purity is assessed via HPLC (≥95% purity) and melting point analysis (e.g., 150–160°C). Thin-layer chromatography (TLC) monitors reaction progress .
Q. What are the primary structural features influencing its chemical reactivity?
The benzo[d]thiazole ring enables π-π stacking with biological targets, while the 4-hydroxyphenyl group participates in hydrogen bonding. The isopropylsulfonyl moiety enhances solubility and stability via steric hindrance. These groups collectively influence electrophilic substitution patterns and interaction with enzymes or receptors .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methods elucidate its mechanism of action?
Mechanistic studies involve enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability assays (MTT/XTT) to determine IC₅₀ values (typically 1–10 µM). Molecular docking simulations predict binding affinities to active sites (e.g., ATP-binding pockets). Fluorescence polarization assays quantify target engagement, while Western blotting validates downstream pathway modulation (e.g., apoptosis markers) .
Q. How can researchers address discrepancies in reported biological activities across studies?
Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate findings across multiple models (e.g., 2D vs. 3D cell cultures). Dose-response curves and time-course experiments clarify potency and selectivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Improve solubility via co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Metabolic stability is enhanced by substituting labile groups (e.g., replacing ester linkages with amides). Pro-drug approaches (e.g., masking the hydroxyl group as an acetate) increase bioavailability. Pharmacokinetic profiling in rodents includes plasma half-life (t₁/₂) and area-under-the-curve (AUC) measurements .
Q. How is stability evaluated under varying physiological conditions?
Accelerated stability studies test degradation in buffers (pH 1–10, 37°C) over 72 hours. Photostability is assessed under UV light (ICH Q1B guidelines). LC-MS identifies degradation products (e.g., sulfoxide formation). For long-term storage, lyophilization and desiccation are recommended to prevent hydrolysis .
Methodological and Data-Driven Questions
Q. What computational methods predict binding affinity and guide derivative design?
Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with activity. Molecular dynamics simulations (50 ns trajectories) assess binding mode stability. Free-energy perturbation (FEP) calculations optimize substituents at the 4-hydroxyphenyl position for improved target affinity .
Q. What are the compound’s primary applications in current drug discovery research?
Focus areas include:
Q. How are structure-activity relationship (SAR) studies designed to improve potency?
Systematic substitution at the benzothiazole C2 position (e.g., halogens, methoxy groups) and sulfonyl chain variation (e.g., cyclopropyl vs. isopropyl) are tested. Biological data are analyzed using multivariate regression to identify critical pharmacophores. For example, replacing isopropylsulfonyl with cyclopentylsulfonyl improved solubility by 40% without losing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
